Solvent Red 124
Description
Classification within Organic Colorants and Metal Complex Dyes
Solvent Red 124 is classified under the broad category of azo dyes, characterized by the presence of one or more azo groups (-N=N-) within their molecular structure evitachem.com. These dyes are highly valued for their intense colors and are frequently utilized in applications demanding high color strength and durability evitachem.com. A key aspect of this compound's classification is its designation as a metal complex dye, stemming from its formation with metal ions evitachem.com. This complexation contributes significantly to its enhanced color stability and durability evitachem.com. The mechanism of action for this compound primarily involves the formation of stable complexes through coordination between the dye molecules and metal ions evitachem.com.
Table 1: Key Classifications and Properties of this compound
| Property | Description | Source |
| Classification | Azo dye, Metal complex dye | evitachem.com |
| Color | Red | evitachem.com |
| Solubility | Soluble in organic solvents (e.g., alcohols, ketones, glycol ethers) | evitachem.comheubach.com |
| Stability | Excellent lightfastness, heat resistance | evitachem.comheubach.com |
| Chemical Structure | Derived from azo dye chemistry and metal complexation (Acidic/alkaline dye complexes) | evitachem.comworlddyevariety.comtoptrustchem.comcolorbloomdyes.com |
| Molecular Formula | C₁₇H₁₈N₆ | evitachem.com |
| CAS Number | 12239-74-6 | evitachem.com |
Historical Development of this compound Research
While specific detailed historical research on this compound itself is not extensively documented, its development is situated within the broader history of synthetic dyes, particularly azo and metal complex dyes. The synthesis of synthetic dyes gained significant momentum following William Henry Perkin's discovery of mauveine in 1856, which spurred extensive research into coal-tar derivatives and led to the rapid development of various synthetic dyes nih.gov. The general synthesis of this compound involves several key steps: the formation of a metal complex through the reaction of a suitable red dye with a metal salt under controlled conditions, optimization of reaction conditions (temperature, pH, concentration) for high yields and purity, and subsequent purification processes to remove unreacted materials and by-products evitachem.com. A specific method mentioned involves ortho-aminotoluene and methanol (B129727), followed by the addition of hydrochloric acid and sodium nitrite (B80452) to facilitate the necessary coupling reactions evitachem.com. Commercial names associated with this compound include Savinyl Fire Red 3GLS and Meco Fast Red R-357 worlddyevariety.comtoptrustchem.coml-color.comepsilonpigments.comenochdye.com.
Current Research Landscape and Identified Gaps for this compound
The current research landscape for this compound primarily revolves around its industrial applications and characterization, as indicated by its widespread use in plastics, coatings, inks, and leather finishes evitachem.comenochdye.comadditivesforpolymer.com. Studies often focus on its physical and chemical properties, such as heat resistance, lightfastness, and solubility in various solvents evitachem.comheubach.comcolorbloomdyes.comepsilonpigments.comadditivesforpolymer.com. Research also explores its participation in chemical reactions like oxidation, reduction, and substitution, where reagents like potassium permanganate (B83412) and sodium borohydride (B1222165) are used evitachem.com.
Despite its industrial utility, there appear to be identified gaps in the academic research dedicated solely to this compound, particularly concerning more fundamental or novel applications beyond its established industrial uses. General discussions on research gaps in chemical and material science often highlight the need for systematic evidence mapping to identify available data and pinpoint data gaps in toxicological concerns for substances like azo dyes nih.gov. This systematic approach can help understand research questions and explore the evidence base nih.gov. Furthermore, there is a recognized need to accelerate the safe design of chemicals, materials, and products, which includes identifying research themes and questions where new activities can support this goal europa.eu. This suggests a broader context where detailed, in-depth academic exploration of specific compounds like this compound could contribute to safer and more sustainable chemical development.
The provided search results indicate market consumption reports and databases for this compound, tracking its consumption in various countries and applications, and offering forecasts for future periods marketpublishers.com. This commercial data, while extensive, highlights the compound's established market presence rather than ongoing academic research frontiers. For instance, data is available on the consumption of this compound by application or end-user sector, with historical data from 1997-2019 and forecasts extending to 2046 marketpublishers.com. This suggests that much of the available information pertains to its commercial deployment and market trends rather than pioneering scientific investigations.
Table 2: Physical and Chemical Properties of this compound
Table 3: Common Reagents and Reactions of this compound
| Reaction Type | Common Reagents | Effect | Source |
| Oxidation | Potassium permanganate | Alters color properties | evitachem.com |
| Reduction | Sodium borohydride | May lead to structural changes in the dye | evitachem.com |
| Substitution | (Functional groups can be replaced) | Engagement in substitution reactions | evitachem.com |
Properties
CAS No. |
12239-74-6 |
|---|---|
Molecular Formula |
C17H18N6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Solvent Red 124
Fundamental Synthetic Routes for Azo and Metal Complex Dyes
The production of Solvent Red 124 involves two core chemical transformations: the creation of an azo compound that acts as a ligand, and the subsequent formation of a stable metal complex.
The foundational reaction for forming the organic chromophore of this compound is the azo coupling reaction. This is a type of electrophilic aromatic substitution. The process occurs in two primary stages:
Diazotization: The first step involves the conversion of a primary aromatic amine (the diazo component) into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is performed at low temperatures, generally between 0–5°C, to ensure the stability of the resulting diazonium salt, which is highly reactive and can decompose at higher temperatures. ming-zu-europe.com
Azo Coupling: The highly electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. l-color.com For red and orange dyes like this compound, this component is often a naphthol derivative, such as 2-naphthol. The diazonium ion attacks the activated aromatic ring of the coupling component—typically at the para-position to an activating group (like -OH or -NH₂) unless that position is blocked, in which case ortho-substitution occurs. atamankimya.com The reaction's pH is critical; coupling to phenols is typically carried out under mildly alkaline conditions, which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion. specialchem.com
This two-stage process results in the formation of an azo dye, characterized by the nitrogen-nitrogen double bond (-N=N-) that links the two aromatic systems and forms the basis of the chromophore. heubach.com
This compound is a metal-complex dye, meaning the azo dye formed in the previous step acts as a ligand that coordinates with a central metal ion. colorbloomdyes.comspecialchem.com This complexation enhances the dye's properties, particularly its lightfastness and thermal stability.
The synthesis can proceed via two main strategies:
Two-Stage Method: The azo dye is first synthesized, isolated, and purified. Subsequently, it is dissolved in a suitable solvent and treated with a metal salt, such as a chromium(III) or cobalt(III) salt. specialchem.com The metal ion coordinates with the azo ligand, typically at sites that can form a stable chelate ring. For azo dyes derived from ortho-substituted anilines and naphthols, common coordination sites include the oxygen of a hydroxyl group and a nitrogen atom of the azo group. ming-zu-europe.com The reaction is often heated to ensure the completion of the complexation.
One-Pot or Single-Stage Method: In this more efficient industrial approach, the metal salt is introduced into the reaction mixture after the azo coupling is complete, without isolating the intermediate azo dye. worlddyevariety.com This method saves time, energy, and resources by eliminating the need for intermediate filtration and purification steps. worlddyevariety.com The final metal complex is then isolated from the reaction medium. The stoichiometry is typically controlled to produce a 1:2 metal-ligand complex, where one metal ion is coordinated to two azo dye molecules.
Advanced Synthesis Techniques and Optimization
The yield, purity, and final properties of this compound are highly dependent on the precise control of reaction parameters and the effectiveness of the purification process.
Careful optimization of reaction conditions is crucial for maximizing product yield and minimizing the formation of impurities. The key parameters include temperature, pH, and the concentration of reactants.
| Parameter | Stage(s) Affected | Effect on Reaction and Optimization Rationale |
| Temperature | Diazotization & Coupling | Diazotization: Must be kept low (0-5°C) to prevent the decomposition of the unstable diazonium salt into phenols and nitrogen gas. Coupling & Metallization: May be moderately elevated (e.g., 55-70°C) to increase the reaction rate, but excessive heat can lead to side reactions and degradation of the dye. specialchem.com |
| pH | Diazotization & Coupling | Diazotization: Requires a strongly acidic medium (low pH) to generate nitrous acid and stabilize the diazonium salt. specialchem.comCoupling: The optimal pH depends on the coupling partner. For phenols/naphthols, mildly alkaline conditions (pH 8-10) are used to activate the ring by forming the phenoxide ion. For amines, mildly acidic to neutral conditions (pH 4-7) are preferred to ensure sufficient concentration of the free amine for coupling without deactivating the diazonium ion. atamankimya.com |
| Concentration | All Stages | The stoichiometry of reactants must be precisely controlled. An excess of the amine or coupling component can lead to impurities in the final product. The concentration of the dye and metal salt during complexation affects the rate and completeness of the reaction. |
After synthesis, the crude this compound must be purified to remove unreacted starting materials, inorganic salts, and by-products. The choice of method depends on the solubility characteristics of the dye and the nature of the impurities.
| Method | Principle | Impurities Removed |
| Filtration and Washing | The solid dye product is separated from the liquid reaction medium. The resulting filter cake is washed with various solutions. | Inorganic salts (e.g., NaCl from neutralization), residual acids or bases, and water-soluble starting materials. Washing may be done sequentially with acidic and alkaline water to remove specific impurities. |
| Solvent Extraction / Washing | The dye is treated with a solvent in which the impurities are soluble but the dye itself is not (or vice-versa). | Unreacted organic precursors, side-products from the coupling reaction, and other organic-soluble contaminants. |
| Flocculation/Precipitation | A flocculant is added to the dye solution to aggregate impurities, which can then be removed by filtration or centrifugation. The pH of the solution can also be adjusted to precipitate the dye while leaving impurities in solution. | Colloidal matter, fine particulates, and certain dissolved impurities. |
| Column Chromatography | The dye is passed through a solid stationary phase (e.g., silica (B1680970) gel or alumina). Different components travel through the column at different rates based on their affinity for the stationary phase, allowing for separation. | Structurally similar colored impurities and minor by-products, achieving a very high level of purity. |
Structural Modifications and Analog Development of this compound Derivatives
The development of analogs of this compound involves systematic structural modifications to the parent azo ligand to tune its properties. While specific research on this compound derivatives is not widely published, general principles of dye chemistry allow for the prediction of how structural changes would impact performance.
The primary strategy involves altering the chemical structure of the diazo and coupling components before the synthesis.
Modification of the Diazo Component (Aromatic Amine): Introducing different substituent groups onto the aromatic amine precursor can significantly alter the electronic properties of the resulting dye.
Electron-donating groups (e.g., alkyl -CH₃, alkoxy -OCH₃) can shift the color bathochromically (to a deeper red or violet) and may increase the dye's solubility in nonpolar solvents.
Electron-withdrawing groups (e.g., nitro -NO₂, cyano -CN, halogen -Cl) can cause a hypsochromic shift (to a more orange or yellow shade) and can improve lightfastness.
Modification of the Coupling Component (Naphthol): Altering the substituents on the naphthol ring provides another avenue for tuning the dye's properties.
Adding sulfonic acid groups (-SO₃H) would drastically increase water solubility, transforming the solvent dye into an acid dye.
Introducing bulky alkyl groups can modify the dye's aggregation behavior and its solubility in specific polymer matrices.
These modifications influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates the wavelength of light absorbed and thus the observed color. heubach.com Furthermore, such changes affect the ligand's coordination geometry with the central metal ion, which can impact the stability and fastness properties of the final metal-complex dye.
Strategies for Introducing Functional Groups
The molecular framework of this compound offers several sites for the introduction of functional groups to create derivatives with altered properties. These modifications can be achieved either by using substituted precursors during the initial synthesis or by post-synthetic modification of the parent dye molecule. The versatility in functional group attachment is a key aspect in the development of azo dyes for specific applications. jchemrev.comjchemrev.com
Modification of Aromatic Rings:
The phenyl and naphthyl rings in the this compound structure are susceptible to electrophilic substitution reactions. The positions of substitution are directed by the existing groups on the rings. For instance, the hydroxyl group (-OH) on the naphthol ring and the methyl groups (-CH3) on the phenyl rings are activating groups, directing incoming electrophiles to ortho and para positions. Common strategies include:
Sulfonation: Introducing sulfonic acid groups (-SO3H) can enhance water solubility. This is a common modification for textile dyes.
Nitration: The introduction of nitro groups (-NO2), which are strongly electron-withdrawing, can significantly alter the electronic properties and color of the dye. These can subsequently be reduced to amino groups (-NH2). research-nexus.net
Halogenation: The incorporation of halogens like chlorine (-Cl) or bromine (-Br) can improve lightfastness and can also serve as a handle for further functionalization.
Acylation: Friedel-Crafts acylation can introduce keto groups, which can be used to extend the conjugation or for further derivatization.
Derivatization of the Hydroxyl Group:
The phenolic hydroxyl group on the naphthol moiety is another key site for chemical modification.
Etherification: Conversion of the hydroxyl group to an ether (e.g., by Williamson ether synthesis) can alter the dye's solubility in different media and its interaction with substrates.
Esterification: Reaction with acyl chlorides or anhydrides forms esters, which can be used to introduce a wide variety of functional groups.
The introduction of these functional groups allows for the creation of a library of this compound derivatives with a broad spectrum of properties. nih.gov
Impact of Substituents on Molecular Structure and Properties
The introduction of substituents at various positions on the this compound molecule has a profound impact on its molecular structure and, consequently, its physicochemical properties. These effects are primarily governed by the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the aromatic rings. research-nexus.netnih.gov
Electronic Effects on Color:
The color of an azo dye is determined by the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Substituents that alter this energy gap will change the wavelength of light absorbed and thus the observed color. youtube.com
Electron-donating groups (EDGs) , such as hydroxyl (-OH), amino (-NH2), and alkyl groups, tend to raise the energy of the HOMO more than the LUMO. This decreases the HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer wavelengths), which deepens the color towards blue-red or violet. nih.govresearchgate.net
Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and sulfonic acid (-SO3H) groups, lower the energy of both the HOMO and LUMO, but generally have a stronger stabilizing effect on the LUMO. blazingprojects.comresearchgate.net This increases the HOMO-LUMO gap, leading to a hypsochromic shift (a shift to shorter wavelengths), moving the color towards orange or yellow. nih.gov
The following interactive table summarizes the general effects of different substituents on the properties of azo dyes, which can be extrapolated to this compound.
| Substituent | Type | Expected Effect on λmax (Color) | Impact on Solubility | Impact on Lightfastness |
| -OH | Electron-Donating | Bathochromic (Deeper Red/Violet) | Increases in polar solvents | Generally increases |
| -NH2 | Electron-Donating | Strong Bathochromic Shift | Increases in polar solvents | Can decrease if prone to oxidation |
| -CH3 | Electron-Donating | Weak Bathochromic Shift | Decreases in polar solvents | Generally neutral |
| -Cl | Electron-Withdrawing (by induction), Electron-Donating (by resonance) | Weak Hypsochromic or Bathochromic Shift | Decreases in polar solvents | Generally increases |
| -NO2 | Electron-Withdrawing | Strong Hypsochromic Shift (Lighter Red/Orange) | Can increase polarity | Generally increases |
| -SO3H | Electron-Withdrawing | Hypsochromic Shift | Significantly increases in water | Generally increases |
| -CN | Electron-Withdrawing | Hypsochromic Shift | Increases polarity | Generally increases |
Steric Effects:
Bulky substituents introduced near the azo group can force the aromatic rings out of planarity. This disruption of the conjugated π-system can lead to a hypsochromic shift and a decrease in color intensity (molar absorptivity). pjsir.org
Impact on Other Properties:
Beyond color, substituents also influence other crucial properties of the dye:
Solubility: The introduction of polar groups like -SO3H or -COOH dramatically increases water solubility, while adding nonpolar alkyl chains enhances solubility in organic solvents and oils. nih.gov
Lightfastness: Electron-withdrawing groups can often improve the stability of the dye to photodegradation by making the azo bond less susceptible to cleavage.
Binding Affinity: For applications in dyeing textiles or polymers, functional groups that can form hydrogen bonds, van der Waals forces, or even covalent bonds with the substrate are introduced to improve fastness properties. mst.dk
Advanced Analytical Characterization of Solvent Red 124
Spectroscopic Analysis Techniques
Spectroscopy is a fundamental tool for the molecular-level investigation of Solvent Red 124. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic methods can elucidate its electronic structure, functional groups, and atomic connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For azo dyes like this compound, the UV-Vis spectrum is dominated by strong absorption bands related to π→π* transitions within the conjugated aromatic system.
A critical aspect of azo dyes containing a hydroxyl group ortho to the azo linkage is the phenomenon of azo-hydrazone tautomerism. researchgate.netresearchgate.net This is a chemical equilibrium between two distinct structural isomers: the azo form and the hydrazone form. nih.gov
Azo form: Characterized by the -N=N- linkage.
Hydrazone form: Characterized by a -NH-N=C< group, formed by the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms. researchgate.net
These two tautomers have different conjugated systems and thus exhibit different absorption spectra. The position of the equilibrium is sensitive to several factors, including solvent polarity, pH, and temperature. unifr.ch UV-Vis spectroscopy is a primary technique used to study this equilibrium. rsc.org By analyzing the changes in the absorption bands under different solvent conditions, the predominance of one tautomer over the other can be determined. researchgate.net For example, the hydrazone form typically absorbs light at longer wavelengths compared to the azo form due to its extended conjugation. researchgate.net
Table 1: Tautomeric Forms of Hydroxy-Azo Dyes and Their UV-Vis Characteristics This table is a representative illustration of the principles of azo-hydrazone tautomerism.
| Tautomer | Key Structural Feature | Expected Absorption Region | Influencing Factors |
|---|---|---|---|
| Azo Form | -OH group and -N=N- group | Shorter wavelength (blue-shifted) | Favored in non-polar solvents |
| Hydrazone Form | >C=O group and -NH-N= group | Longer wavelength (red-shifted) | Favored in polar solvents, hydrogen bonding |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing the vibrations of its chemical bonds. These two techniques are complementary, as the selection rules governing them differ.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. For a complex molecule like this compound, the IR spectrum displays numerous bands corresponding to its specific functional groups. Key expected vibrations would include:
O-H stretching: If present in the azo tautomer or from residual moisture.
N-H stretching: A key indicator of the hydrazone tautomer. sapub.org
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=O stretching: A strong band indicating the presence of the hydrazone tautomer. sapub.org
N=N stretching: Characteristic of the azo group, though often weak in IR.
C=C stretching: Multiple bands corresponding to the aromatic rings.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. For azo dyes, Raman spectroscopy is a powerful tool for identifying the N=N stretching vibration, which often gives a strong signal in the 1390-1450 cm⁻¹ region. optica.orgresearchgate.net This technique can also be used to study the azo-hydrazone equilibrium, as the vibrational modes of the two forms are distinct. optica.org The conjugation of an azo group can lead to a resonance Raman effect, which significantly enhances the signal intensity of vibrational bands associated with the chromophore. nih.govnih.gov
Table 2: Representative Vibrational Modes for Azo Dyes This table provides a generalized summary of expected vibrational frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| N-H stretch (Hydrazone) | 3100-3300 | IR | Indicates presence of hydrazone tautomer |
| Aromatic C-H stretch | 3000-3100 | IR, Raman | Characteristic of the phenyl/naphthyl rings |
| C=O stretch (Hydrazone) | 1620-1640 | IR | Strong indicator of the hydrazone tautomer |
| Aromatic C=C stretch | 1450-1610 | IR, Raman | Multiple bands expected |
| N=N stretch (Azo) | 1390-1450 | Raman | Often strong in Raman, weak in IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. hyphadiscovery.com By measuring the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The presence of a labile proton with a chemical shift in the range of 10-16 ppm can be a strong indicator of an intramolecularly hydrogen-bonded N-H proton, confirming the hydrazone tautomer. nih.gov
¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical environment. The chemical shift of the carbon attached to the oxygen can help distinguish between a C-O bond (azo form) and a C=O bond (hydrazone form).
NMR is also a critical tool for studying tautomerism in solution, as the spectra can show distinct sets of signals for each tautomer if the exchange rate is slow, or averaged signals if the exchange is fast. researchgate.netunifr.ch
Fluorescence Spectroscopy and Excitation-Emission Matrix Analysis
While many azo dyes are known for their color, some also exhibit fluorescence, emitting light after being electronically excited. Fluorescence spectroscopy is a highly sensitive technique that can detect compounds at very low concentrations.
An advanced fluorescence technique is Excitation-Emission Matrix (EEM) spectroscopy. An EEM is a 3D plot that shows fluorescence intensity as a function of both the excitation and emission wavelengths, creating a comprehensive "fingerprint" of a sample. horiba.com This method is particularly valuable for analyzing complex mixtures where the spectra of multiple fluorescent components may overlap. rsc.org
In the context of this compound, which may be used as a marker in fuels, EEM spectroscopy is highly applicable. uwm.edu Fuels themselves contain naturally fluorescent compounds, such as polycyclic aromatic hydrocarbons (PAHs). EEM, often coupled with mathematical modeling techniques like Parallel Factor Analysis (PARAFAC), can deconstruct the complex data matrix to isolate the unique fluorescence signature of the target dye from the background matrix. uwm.edu This allows for both qualitative identification and quantitative analysis of the marker even in the presence of interfering substances. horiba.com
Chromatographic Separation and Detection Methods
Chromatography is essential for separating this compound from complex matrices and from other dyes or impurities. researchgate.net This separation allows for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of solvent dyes. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. ionsource.com For azo dyes, reversed-phase HPLC is the most common approach. nih.gov
In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.comchromatographyonline.com Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate components with a wide range of polarities. ionsource.com
The choice of detector is critical for the analysis:
UV-Vis Detector: This is a standard detector that measures absorbance at one or a few selected wavelengths. For this compound, the detection wavelength would be set at its absorption maximum (λmax) in the visible range to ensure high sensitivity.
Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: This is a more advanced type of UV-Vis detector that acquires the entire absorption spectrum for every point in the chromatogram. hitachi-hightech.com This provides significant advantages: it allows for the simultaneous monitoring of multiple wavelengths, confirmation of peak identity by matching the acquired spectrum with that of a reference standard, and assessment of peak purity. researchgate.net
Fluorescence Detector (FLD): If this compound is fluorescent, an FLD can offer significantly higher sensitivity and selectivity compared to UV-Vis detectors. scioninstruments.com The detector is set to the specific excitation and emission wavelengths of the analyte, minimizing interference from non-fluorescent matrix components. science.gov
Table 3: Typical HPLC Parameters for Solvent Dye Analysis This table presents a representative set of conditions for the analysis of solvent dyes like this compound.
| Parameter | Description | Typical Setting |
|---|---|---|
| Mode | Type of chromatography | Reversed-Phase (RP) |
| Column | Stationary Phase | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Aqueous component | Water, often with an additive like formic acid or ammonium acetate |
| Mobile Phase B | Organic modifier | Acetonitrile or Methanol |
| Elution | Mobile phase program | Gradient elution (e.g., 50% B to 100% B over 15 minutes) |
| Flow Rate | Speed of mobile phase | 1.0 mL/min |
| Detector | Signal measurement | DAD (monitoring at λmax, e.g., ~500-540 nm) or FLD |
| Injection Volume | Amount of sample | 10-20 µL |
Gas Chromatography (GC) Applications for this compound
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without undergoing decomposition. sigmaaldrich.com In a typical GC process, a sample is injected into the instrument where an inert mobile phase gas carries it through a stationary phase column, leading to the separation of its components. sigmaaldrich.com These separated compounds are then identified by a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). sigmaaldrich.com The technique is widely applied for the analysis of volatile organic compounds (VOCs), including exempt paint solvents like acetone and methyl acetate, and for determining hazardous air pollutants (HAPs) in various coatings. paint.org
However, the application of Gas Chromatography for the direct analysis of dyes like this compound is generally limited. Most dyes, particularly complex azo dyes, are nonvolatile or thermally unstable. epa.gov These characteristics make them unsuitable for the vaporization process required for GC analysis, and therefore, GC or GC/MS techniques are often not applicable for their direct characterization. epa.gov Analysis of volatile components within a dye formulation or solvents used in dye applications is more common. paint.orgscioninstruments.com For instance, static headspace GC can be employed for rapid analysis of residual solvents in various products. vuvanalytics.com
Below is a table illustrating typical parameters for the GC analysis of volatile solvents, which could be present in a product containing this compound.
| Parameter | Value/Setting | Purpose |
| Column | 100 m x 0.25 mm polydimethylsiloxane | Separation of analytes |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry sample |
| Injection Mode | Split/Splitless | Introduction of sample |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and identification of compounds |
| Oven Program | Temperature ramp (e.g., 30°C/min) | To facilitate separation based on boiling points |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC) as LC-MS or tandem MS (LC-MS/MS), is an indispensable technique for analyzing complex, nonvolatile, and thermally unstable compounds like this compound. epa.gov The combination of LC with MS allows for the effective separation of components in a complex mixture before their introduction into the mass spectrometer for identification and quantification. epa.gov This approach is crucial for dye analysis, as dye products are often intricate mixtures containing not only the primary colorant but also manufacturing precursors and isomers. epa.gov
High-performance liquid chromatography (HPLC) is one of the most common techniques for separating colorants, and its coupling with both a spectrophotometric (UV-Vis) and a mass spectrometric detector provides sensitive and selective results. nih.gov LC-MS/MS methods are developed for screening and quantifying synthetic dyes in various matrices, such as textiles. shimadzu.comlcms.cz These methods offer high sensitivity and can detect dyes at levels far below regulatory limits. shimadzu.com
A significant challenge in the analysis of dyes in complex matrices is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the target analyte, affecting quantitative accuracy. shimadzu.com For example, in the analysis of textile dyes, matrix effects were observed to range from 33.1% to 168.7%. shimadzu.com Sample dilution is a common strategy to mitigate these effects; in one case, dilution improved the matrix effect for Disperse Red 1 from 33.1% to 90.1%. shimadzu.com
The table below summarizes findings from an LC/MS/MS study on various disperse dyes in textiles, illustrating the impact of matrix effects at different concentrations.
| Compound | Matrix Effect at 10 ng/mL (%) | Matrix Effect at 50 ng/mL (%) | Recovery at 10 ng/mL (%) | Recovery at 50 ng/mL (%) |
| Disperse Orange 37 | 49.5 | 87.7 | 81.8 - 114.1 | 84.9 - 104.1 |
| Disperse Blue 124 | 31.0 - 50.9 | 31.0 - 50.9 | 81.8 - 114.1 | 84.9 - 104.1 |
| Disperse Blue 7 | 74.2 - 120.9 | 141.3 - 257.3 | 81.8 - 114.1 | 84.9 - 104.1 |
| Disperse Red 17 | 31.0 - 50.9 | 31.0 - 50.9 | 81.8 - 114.1 | 84.9 - 104.1 |
Data synthesized from a study on 47 synthetic dyes, demonstrating the variability of matrix effects. lcms.cz
Electrochemical Characterization Techniques
Voltammetric Approaches for Redox Behavior Studies
Voltammetry is a category of electroanalytical methods used to investigate the reduction and oxidation (redox) behavior of chemical species. researchgate.net These techniques measure the current response of an electroactive substance to an applied potential. sciencepublishinggroup.com For a compound like this compound, which is an azo dye, voltammetric methods such as cyclic voltammetry (CV) can provide valuable insights into its electrochemical properties, including its redox potentials and the stability of its oxidized and reduced forms. The presence of the azo group (-N=N-) in its structure makes it electrochemically active and thus a suitable candidate for such studies.
The study of redox reactions using voltammetry can be performed in various environments, including at the interface of microdroplets, which allows for a rigorous evaluation of heterogeneous chemistry. nih.gov In a typical CV experiment, the potential is swept linearly between two values, and the resulting current is plotted against the applied potential. The resulting graph, a voltammogram, displays peaks corresponding to the oxidation and reduction events. sciencepublishinggroup.com The position of these peaks on the potential axis provides information about the redox potentials, while the peak height is related to the concentration of the analyte.
Analyzing redox couples on electrode surfaces requires careful consideration of the electrode material, as the nature of the electrode can influence the observed voltammetric wave shape and peak separation. acs.org The kinetics of electron transfer, a key aspect of redox behavior, can be quantitatively analyzed from voltammetric data. acs.org
Advanced Microscopic and Morphological Analysis of this compound in Matrices (e.g., SEM)
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the morphology and surface topography of materials. In the context of this compound, SEM would be employed to analyze its physical state and distribution when incorporated into a solid matrix, such as a polymer, coating, or ink. toptrustchem.commdpi.com
The technique works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. SEM images can reveal critical information such as the dispersion of the dye particles, the formation of aggregates, and the surface structure of the final product. For instance, in the study of electrospun scaffolds, SEM is used to assess fiber orientation, diameter distribution, and the presence of defects. mdpi.com Similarly, when studying polymeric compounds cast onto substrates, SEM can reveal the formation of nanostructured fibrils. cgohlke.com
This type of morphological analysis is crucial for understanding how the dye is physically integrated into a material, which can directly impact its performance properties, such as color intensity, uniformity, and stability. By visualizing the dye within its application matrix, researchers and formulators can optimize processing conditions to achieve a desired morphology and, consequently, superior product quality.
Solvent Solute and Polymer Matrix Interactions of Solvent Red 124
Fundamental Principles of Solvent Dye Solubility and Solute-Solvent Interactions
The dissolution of a solvent dye like Solvent Red 124 is a multifaceted process governed by the chemical nature of both the dye (solute) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where solutes tend to dissolve in solvents with similar polarity.
The solubility of this compound in various organic solvents, as indicated in technical data sheets, provides insight into the influence of solvent properties.
| Solvent | Solubility (g/L) |
|---|---|
| Butyl Cellosolve | 250 |
| Acetone | 200 |
| Methyl Ethyl Ketone | 350 |
| Diacetone Alcohol | 150 |
This data is compiled from publicly available technical data sheets.
The varying solubility in these solvents, which have different polarities and hydrogen bonding capacities, underscores the importance of these properties in the dissolution of this compound. Solvents that can effectively interact with the polar and nonpolar regions of the dye molecule will exhibit higher solvency.
The dissolution process can be understood from a thermodynamic perspective by considering the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The Gibbs free energy of dissolution (ΔG = ΔH - TΔS) determines the spontaneity of the process. A negative ΔG indicates a spontaneous dissolution.
Breaking solute-solute interactions (endothermic): Energy is required to overcome the forces holding the dye molecules together in the solid state.
Breaking solvent-solvent interactions (endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
Formation of solute-solvent interactions (exothermic): Energy is released when the dye molecules are solvated by the solvent molecules.
The entropy of solution is generally positive as the dissolved solute particles have more freedom of movement compared to the solid state, leading to an increase in disorder.
While specific thermodynamic parameters (ΔH, ΔS, and ΔG) for the dissolution of this compound in various solvents are not extensively documented in publicly available literature, the general principles of thermodynamics govern its solubility. For dissolution to be favorable, the exothermic energy release from solute-solvent interactions and the increase in entropy should overcome the endothermic energy required to break solute-solute and solvent-solvent bonds.
Interaction with Polymeric Systems
The interaction of this compound with polymeric systems is of paramount importance in its application in plastics and coatings. The dye molecules can be physically entrapped within the polymer matrix or interact with the polymer chains through various intermolecular forces.
The incorporation of this compound into a polymer matrix can occur through two primary mechanisms: adsorption and absorption.
Adsorption is a surface phenomenon where dye molecules adhere to the surface of the polymer. This can be driven by physical forces (van der Waals forces, dipole-dipole interactions) or chemical interactions (hydrogen bonding, electrostatic forces). The efficiency of adsorption is often described by isotherm models such as the Langmuir and Freundlich models.
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.
The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface.
Absorption involves the diffusion of the dye molecules into the bulk of the polymer matrix. This process is influenced by the molecular size of the dye, the free volume within the polymer, and the intermolecular interactions between the dye and the polymer chains.
The introduction of a dye like this compound into a polymer matrix can potentially influence the polymer's structure and morphology. The extent of this influence depends on the concentration of the dye, the nature of the polymer, and the processing conditions.
Potential effects include:
Changes in Crystallinity: The presence of dye molecules can disrupt the regular arrangement of polymer chains, potentially leading to a decrease in the degree of crystallinity. Conversely, in some cases, dye molecules can act as nucleating agents, promoting crystallization. Specific studies on the effect of this compound on the crystallinity of polymers are not widely reported.
Alterations in Morphology: The distribution and aggregation of dye molecules within the polymer can affect its morphology at both the microscopic and macroscopic levels. High concentrations of the dye could lead to the formation of aggregates, which might act as stress concentration points, potentially affecting the mechanical properties of the polymer.
Detailed research findings, such as those from X-ray diffraction (XRD) studies, specifically investigating the morphological changes in polymers due to the incorporation of this compound, are limited in publicly accessible literature.
Cononsolvency is a phenomenon observed in ternary systems of a polymer, a solvent, and a cosolvent. It describes a situation where a polymer is soluble in two different solvents individually, but becomes insoluble in a mixture of these two solvents at certain compositions. This occurs due to a complex interplay of interactions where the preferential interaction of the polymer with one solvent component can lead to the collapse of the polymer chain.
Polymer collapse refers to the transition of a polymer chain from an extended coil conformation to a compact, globular state. This can be induced by changes in solvent quality, temperature, or the addition of a nonsolvent or a cononsolvent.
Mechanisms of this compound Dispersion and Stabilization in Diverse Media
The effective dispersion and long-term stabilization of this compound in various media are governed by a delicate balance of intermolecular forces and thermodynamic considerations. These mechanisms differ significantly between solvent-based systems and polymer matrices.
In solvent systems, the dispersion of this compound is primarily a process of dissolution, where the intermolecular forces between the dye molecules are overcome by interactions with the solvent molecules. The principle of "like dissolves like" is a fundamental guide. As a metal complex dye, this compound exhibits a degree of polarity and is most effectively dispersed in polar organic solvents.
The stabilization of the dye in a solvent is achieved when the solvent molecules form a stable solvation shell around the individual dye molecules, preventing them from re-aggregating. The strength of this stabilization is dependent on the nature and magnitude of the intermolecular forces at play. These can include:
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.
Dipole-Dipole Interactions: These occur between polar molecules, where the positive end of one molecule is attracted to the negative end of another.
Hydrogen Bonding: A specific, stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom.
Coordination Bonds: The central metal ion in the this compound complex can potentially form coordination bonds with solvent molecules that can act as ligands.
The following table summarizes the solubility of this compound in various organic solvents, which provides an indirect measure of the strength of solvent-solute interactions.
Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) |
|---|---|
| Butyl Cellosolve | 250 |
| Acetone | 200 |
| Methyl Ethyl Ketone | 350 |
| Diacetone Alcohol | 150 |
| 1-methoxy-2-propanol (B31579) | 300 |
| N-propanol | 10 |
| 2-ethoxyethanol (B86334) | 300 |
| Ethyl Acetate | 80 |
In polymer matrices, the dispersion and stabilization of this compound are more complex processes, influenced by factors such as polymer polarity, dye-polymer compatibility, and the processing temperature. The dye molecules must be molecularly dispersed within the polymer matrix to achieve optimal color and transparency.
The stabilization of this compound within a polymer matrix is crucial to prevent phenomena like migration or "blooming," where the dye moves to the surface of the polymer over time. This stabilization is achieved through a combination of physical entrapment and chemical interactions between the dye and the polymer chains.
The interactions can be categorized as:
Mechanical Interlocking: The dye molecules become physically entangled within the amorphous regions of the polymer structure.
Chemical Interactions: These can be non-covalent, such as hydrogen bonds and dipole-dipole interactions between the dye molecules and polar groups on the polymer chains. In some cases, covalent bonds can be formed between the dye and the polymer, leading to very high stability. The metal complex nature of this compound can play a significant role in anchoring the dye within the polymer matrix through coordination interactions with suitable functional groups on the polymer.
The thermodynamic compatibility between the dye and the polymer is also a key factor. A favorable enthalpy of mixing, resulting from strong dye-polymer interactions, will promote a stable dispersion. Studies on the thermodynamics of azo dyes in polymer systems, such as nylon, have shown that the dyeing process is influenced by temperature, with higher temperatures facilitating the diffusion of dye molecules into the polymer structure.
The following table outlines the fastness properties of this compound, which reflect the stability of the dye within a given matrix against various environmental factors.
Fastness Properties of this compound
| Property | Rating |
|---|---|
| Light Fastness | 5.0-6.0 |
| Heat Resistance | A (Stable at 180°C for 10 min) |
| Acid Resistance | A |
Advanced Applications of Solvent Red 124 in Materials Science and Engineering
Integration into Functional Coatings and Films
Solvent Red 124 is utilized in the formulation of a variety of functional coatings and films, where color is a critical component of performance and aesthetics. Its applications in this sector range from plastic and metal coatings to leather finishes and baking finishes. asianpubs.orgl-color.com
The optical performance of this compound is characterized by its bright, bluish-red shade. toptrustchem.commade-in-china.com Its durability in coatings is primarily attributed to its good heat and light fastness. asianpubs.org While specific, in-depth durability studies under standardized testing protocols such as ASTM are not extensively available in publicly accessible literature, manufacturer specifications provide valuable insights into its performance. The dye generally exhibits a lightfastness rating of 5 on the Blue Wool Scale, indicating a moderate to good resistance to fading upon exposure to light. l-color.commdpi.com Its thermal stability is notable, with a heat resistance of up to 200°C, making it suitable for applications that involve high-temperature processing or service conditions. made-in-china.commdpi.com
| Property | Value |
| Appearance | Red Powder |
| Shade | Bluish |
| Heat Resistance | ≥ 200°C |
| Light Fastness | 5 |
| Acid Resistance | 4 |
| Alkali Resistance | 5 |
| Water Resistance | 5 |
Note: The fastness ratings are based on a scale of 1 to 5, where 5 indicates excellent resistance.
This compound is frequently employed in both transparent and metallic coating systems. Its good solubility in a range of organic solvents allows for its incorporation into clear lacquers and varnishes without compromising transparency. This makes it a suitable candidate for applications such as wood stains and glass coatings, where coloration is desired without obscuring the substrate. roha.com
In metallic systems, such as those used for aluminum foil coloring and automotive finishes, this compound provides a vibrant red color. roha.comepsilonpigments.com While detailed studies on the specific interactions between this compound and metallic pigments are limited, its application in this area suggests good compatibility and the ability to achieve desired metallic and pearlescent effects. Its use in hot stamping foil coloring further demonstrates its utility in creating metallic finishes on various substrates. asianpubs.org
Role in Advanced Ink Formulations
The properties of this compound make it a valuable component in various ink formulations, including those for printing, stationery, and industrial marking. l-color.comroha.com Its solubility and color strength are key factors in its performance in these applications.
The print performance of inks containing this compound is characterized by their strong and vibrant color. asianpubs.org The dye's good solubility ensures a uniform and consistent color laydown. Its application in printing inks for various substrates, including metallic paper, points to its versatility. toptrustchem.commade-in-china.com
Lightfastness is a critical characteristic for printed materials, and this compound offers a moderate level of resistance to fading. With a lightfastness rating of 5, it is suitable for applications where some exposure to light is expected. l-color.commdpi.com This level of lightfastness is beneficial for applications such as stationery inks and some packaging materials.
| Application | Recommended Use |
| Printing Ink | Yes |
| Stationery Ink | Yes |
| Plastic Coating | Yes |
| Leather Finishes | Yes |
| Wood Stains | Yes |
| Baking Finishes | Yes |
| Aluminum Foil Coloring | Yes |
| Hot Stamping Foil Coloring | Yes |
Applications in Polymer Coloration and Composites
This compound is utilized in the coloration of various plastics due to its good thermal stability and solubility in organic systems. hermetachem.com This allows for its incorporation into the polymer matrix during processing, resulting in integral coloration. It is reported to be used in the coloration of polymers such as nylon, polyester, PVC, acrylics, and polystyrene. hermetachem.com The dye's resistance to migration and good thermal stability are advantageous in plastics manufacturing processes like extrusion and injection molding. hermetachem.com
While the use of this compound in polymer composites is a potential area of application, specific research and documented use cases are not widely available. Its compatibility with the resin matrix would be a key factor in its suitability for such applications.
Enhancing Material Properties through this compound Inclusion
Thermal Stability: Solvent dyes intended for coloring plastics are often selected for their high heat resistance. This is crucial as they must withstand high temperatures during processing methods like extrusion and injection molding without degrading primachemicals.comepsilonpigments.comspecialchem.commegachem.com. This compound, for instance, has a reported heat resistance of at least 200°C, which allows it to maintain its structural and chromatic integrity during the manufacturing of various plastic articles made-in-china.com. This inherent thermal stability of the dye contributes to the thermal stability of the colored polymer, preventing premature degradation and discoloration of the product when exposed to heat during its service life specialchem.com.
Light and UV Stability: this compound exhibits good light fastness, typically rated around 5-7 on the Blue Wool Scale, indicating its resistance to fading upon exposure to light made-in-china.comemperordye.comxcolorpigment.com. This property is crucial for plastic products intended for applications where they will be exposed to sunlight or artificial lighting. The incorporation of such dyes can extend the aesthetic lifespan of the product by preventing photo-degradation of its color primachemicals.commegachem.com. Enhanced UV stability protects the plastic from becoming brittle or discolored due to prolonged sun exposure, making it suitable for outdoor applications primachemicals.commegachem.com.
The table below summarizes key stability properties of this compound relevant to enhancing polymer materials.
| Property | Rating/Value | Significance in Material Enhancement |
| Heat Resistance | ≥ 200°C | Ensures color stability during high-temperature polymer processing and end-use. |
| Light Fastness | 5 - 7 | Resists fading and degradation from light exposure, extending product lifespan. |
| Acid Resistance | 4 | Maintains color and stability in acidic environments. |
| Alkali Resistance | 5 | Maintains color and stability in alkaline environments. |
| Water Resistance | 5 | Prevents leaching and color loss in aqueous environments. |
Data compiled from multiple sources made-in-china.comemperordye.comxcolorpigment.com.
Emerging Applications
Potential in Optoelectronic Materials
While specific research on this compound in optoelectronics is not widely documented, its chemical nature as an azo dye suggests potential in this field. Azo dyes are known for their distinct electronic and optical properties, which stem from the delocalization of π-electrons across their molecular structure researchgate.net. These properties are fundamental to applications in various optoelectronic devices.
The core of an azo dye's functionality is the R−N=N−R′ group, which acts as a chromophore responsible for absorbing light in the visible spectrum researchgate.netwikipedia.org. This light-absorbing capability is the basis for applications such as dye-sensitized solar cells (DSSCs), where the dye captures photons and injects electrons into a semiconductor material like TiO2 acs.orgosti.gov. The efficiency of such devices depends heavily on the dye's absorption spectrum and its ability to anchor to the semiconductor surface acs.orgosti.gov.
Furthermore, the reversible trans-cis photoisomerization that many azo dyes exhibit upon exposure to specific wavelengths of light opens possibilities for their use in optical data storage, molecular switches, and polarizing films researchgate.netwikipedia.org. This process involves a structural change in the molecule that alters its physical and optical properties, allowing for the writing and erasing of information using light. The electrical properties of azo dyes, which can behave as semiconducting materials, are also being explored for use in nonlinear optical devices and photonics researchgate.net. Given that this compound is a metal-complex azo dye, its specific electronic structure could be investigated for these advanced applications, following the broader trend of research into functional organic dyes worlddyevariety.com.
Applications in Sensing and Marker Technologies
This compound has significant applications in marker technologies, primarily due to its solubility in hydrocarbon-based products and its distinct, detectable color. Its utility is exemplified by the closely related compound, Solvent Yellow 124, which has been officially used as the "Euromarker" to distinguish between high-tax motor diesel and lower-tax heating oil wikipedia.orgfairwayadvocaten.nl.
Fuel Marking: The principle behind using dyes like Solvent Yellow 124, and by extension other solvent dyes, is to create a secure, cost-effective method for identifying specific grades of fuel to prevent tax fraud innospec.comauthentix.dev. These markers are added in very low concentrations (e.g., 6-7 mg/kg) wikipedia.org. The detection process is often simple and can be performed in the field. For Solvent Yellow 124, a key characteristic is its ability to be easily hydrolyzed with acids. This splits off an acetal (B89532) group, rendering the molecule water-soluble and changing its color to red in an acidic environment wikipedia.org. This color change allows for rapid detection at levels as low as 0.3 ppm wikipedia.org. This technology provides a clear, qualitative, and quantitative test for the presence of the marked fuel wikipedia.orgauthentix.dev. While this compound would already be red, similar principles of extraction and detection can be applied.
Environmental Behavior and Remediation Strategies for Solvent Red 124
Environmental Fate and Transport
The environmental fate and transport of a chemical compound describe its movement and transformation in the environment. cdc.govepa.gov For Solvent Red 124, a synthetic azo dye, its behavior in various environmental compartments is governed by a combination of its physical and chemical properties and its susceptibility to different degradation processes.
Hydrolysis Pathways and Products of Azo Dyes
Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), can undergo hydrolysis, which is the cleavage of chemical bonds by the addition of water. This process can be influenced by factors such as pH and temperature. The hydrolysis of the azo bond itself is not a primary degradation pathway under typical environmental conditions. However, other functional groups within the dye molecule can be susceptible to hydrolysis.
The primary concern with the breakdown of azo dyes is the reductive cleavage of the azo bond, which leads to the formation of aromatic amines. While not strictly a hydrolysis pathway, this reductive cleavage is a key step in their degradation and can occur under anaerobic conditions, often mediated by microorganisms. For this compound, the specific hydrolysis products are not well-documented in scientific literature. However, based on the general structure of azo dyes, reductive cleavage would be expected to yield aromatic amines.
Stability under Environmental Conditions: Light, pH, and Temperature
The stability of this compound under various environmental conditions dictates its persistence and potential for long-range transport.
Light: Azo dyes are known to be susceptible to photodegradation. Studies on similar azo dyes, such as Solvent Red 19, have shown that they are unstable when exposed to UV-A irradiation, leading to a fading of color and a decrease in the dye concentration over time. researchgate.net While specific photostability studies on this compound in environmental matrices are limited, it is expected to undergo degradation upon exposure to sunlight.
pH and Temperature: Manufacturer data provides some insight into the stability of this compound under different pH and temperature conditions. It is reported to have good resistance to both acidic and alkaline conditions. made-in-china.comtoptrustchem.comcolorbloomdyes.com The dye is also noted to have a heat resistance of at least 200°C. made-in-china.com However, a study on Solvent Red 19 and 164 indicated that temperature does influence their chemical composition over time. researchgate.net It is important to note that these stability parameters are often determined under controlled, industrial conditions and may not fully represent the complex and variable conditions found in the natural environment.
| Property | Rating/Value | Source(s) |
| Light Fastness | 5 | made-in-china.com |
| Heat Resistance | ≥ 200°C | made-in-china.com |
| Acid Resistance | 4 | made-in-china.com |
| Alkali Resistance | 5 | made-in-china.com |
| Water Resistance | 5 | made-in-china.com |
Degradation Mechanisms
The degradation of this compound in the environment can occur through various mechanisms, including photochemical and biological processes. Additionally, advanced oxidation processes have been developed for the efficient degradation of dye pollutants.
Photochemical Degradation Pathways of Azo Dyes
The photochemical degradation of azo dyes is initiated by the absorption of light energy, which can lead to the cleavage of the azo bond, the primary chromophore responsible for their color. mdpi.com This process typically involves the generation of reactive oxygen species, such as hydroxyl radicals, which are highly reactive and can attack the dye molecule.
For azo dyes in general, photodegradation can proceed through several pathways, including:
N=N bond cleavage: This is often the initial and most critical step, leading to the decolorization of the dye.
Hydroxylation of aromatic rings: The addition of hydroxyl groups to the aromatic structures.
Oxidation of substituent groups: The modification of other functional groups on the dye molecule.
Mineralization: The complete breakdown of the dye into simpler inorganic compounds like carbon dioxide, water, and mineral acids.
While specific studies detailing the photochemical degradation pathway of this compound are scarce, research on similar dyes like Solvent Red 19 suggests that the azo bonds play a crucial role in the photoinduced degradation mechanism. researchgate.net The degradation results in the fading of the color and a decrease in the concentration of the parent dye, with the formation of various intermediate products.
Biodegradation by Microorganisms and Azo Reductase Activity
Biodegradation is a key process in the environmental breakdown of organic pollutants. For azo dyes, this process is often initiated by the reductive cleavage of the azo bond under anaerobic conditions by a class of enzymes known as azo reductases. nih.govnih.govresearchgate.net This enzymatic reaction breaks the -N=N- double bond, leading to the formation of colorless aromatic amines. nih.govresearchgate.net
The general mechanism for the microbial degradation of azo dyes involves two main stages:
Anaerobic Reduction: In the absence of oxygen, various microorganisms, including bacteria and fungi, can utilize azo dyes as electron acceptors. nih.gov Azo reductases facilitate the transfer of electrons to the azo bond, causing its cleavage and the formation of corresponding aromatic amines.
Aerobic Degradation of Aromatic Amines: The aromatic amines produced in the first stage are often more susceptible to aerobic degradation. Under aerobic conditions, different microorganisms can break down these amines further, potentially leading to complete mineralization.
While specific microorganisms capable of degrading this compound have not been extensively reported, the general principles of azo dye biodegradation are expected to apply. The efficiency of this process depends on various factors, including the specific microbial communities present, nutrient availability, pH, and temperature.
Advanced Oxidation Processes for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). doi.orgmdpi.com These processes are often used when conventional treatment methods are not effective for recalcitrant compounds like some azo dyes.
Common AOPs that could be applied for the degradation of this compound include:
Fenton and Photo-Fenton Processes: These methods use a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. mdpi.comnih.gov The photo-Fenton process enhances the reaction with UV light.
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals. mdpi.comresearchgate.net
Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.
Ultrasonic Cavitation: The application of high-frequency ultrasound can create, grow, and implode microscopic bubbles in a liquid, generating localized hot spots with high pressure and temperature, which can lead to the formation of hydroxyl radicals and the degradation of pollutants. researchgate.net
While research specifically detailing the application of AOPs to this compound is limited, these technologies have been shown to be effective in degrading a wide range of other azo dyes. doi.orgsemanticscholar.org The degradation efficiency and the specific byproducts formed would depend on the chosen AOP and the operational parameters.
Adsorption-Based Remediation Techniques
Regeneration and Reusability of Adsorbents for Solvent Red 124Information regarding the regeneration and subsequent reuse of adsorbents saturated with this compound is not available. While general regeneration techniques involving solvents, thermal treatment, or pH adjustments are known, their application and effectiveness for desorbing this compound have not been specifically investigated or reported.
Due to these limitations, a scientifically accurate article with detailed research findings and data tables focusing solely on the adsorption-based remediation of this compound cannot be constructed at this time.
Theoretical and Computational Investigations of Solvent Red 124
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and related properties. These methods are fundamental in predicting the behavior and reactivity of dye molecules.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. mdpi.comgreeley.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally efficient than traditional wave function-based methods for many-electron systems. mdpi.comnih.gov
For a dye like Solvent Red 124, DFT calculations are used to determine its most stable three-dimensional structure by optimizing the molecular geometry to find the lowest energy conformation. greeley.org From this optimized geometry, a wide range of molecular properties can be calculated. These include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is particularly important as it relates to the molecule's electronic excitation properties and, consequently, its color. growingscience.com
Other properties derived from DFT calculations include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. growingscience.com Atomic charge distributions, vibrational frequencies corresponding to infrared spectra, and dipole moments can also be accurately computed, providing a comprehensive electronic and structural profile of the dye molecule. mdpi.com These calculated parameters are crucial for understanding the dye's stability, reactivity, and interaction with other molecules. mdpi.com
Table 1: Representative Molecular Properties of a Dye Molecule Calculable by DFT This table illustrates the types of data obtained from DFT calculations for a typical organic dye. The values are representative and not specific to this compound.
| Property | Description | Representative Value/Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.0 to -3.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; correlates with the wavelength of light absorption. | 2.0 to 4.0 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | 1.0 to 5.0 Debye |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. | 6.0 to 8.0 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.0 to 2.5 eV |
This compound, as a metal-complex azo dye, can potentially exist in different tautomeric forms, most commonly the azo and hydrazone forms. Tautomers are isomers that readily interconvert, and the equilibrium between them can be significantly influenced by the molecular environment, particularly the solvent. nih.govmdpi.com
Computational methods, especially DFT, are highly effective in studying tautomeric equilibria. nih.gov By calculating the total electronic energies and Gibbs free energies (ΔG) of each possible tautomer, researchers can predict their relative stabilities. nih.govmdpi.com The tautomer with the lower Gibbs free energy will be the more stable and thus the predominant form under specific conditions. The equilibrium constant (KT) for the tautomeric conversion can be determined from the calculated difference in Gibbs free energy (ΔG). nih.gov
These calculations can be performed for the molecule in the gas phase or, more realistically, in the presence of a solvent using implicit solvation models like the Polarizable Continuum Model (PCM). mdpi.com Such studies reveal that solvent polarity and hydrogen-bonding capability can dramatically shift the equilibrium. nih.govresearchgate.net For instance, polar solvents may preferentially stabilize a more polar tautomer, thereby increasing its population in the equilibrium mixture. These theoretical predictions are vital for understanding the dye's spectroscopic properties in different media, as different tautomers exhibit distinct absorption spectra.
Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions. nih.govresearchgate.net
The interaction between a dye molecule and the surrounding solvent molecules, known as solvation, can significantly impact the dye's conformation, stability, and photophysical properties. MD simulations are an ideal tool for investigating these phenomena at the molecular level. researchgate.netdtu.dk
In an MD simulation, a single this compound molecule is placed in a box filled with a large number of explicit solvent molecules (e.g., water, ethanol (B145695), or toluene). The simulation tracks the trajectory of every atom, revealing how the solvent molecules arrange themselves around the dye to form solvation shells. Analysis of these simulations can yield critical information, such as:
Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the dye, detailing the structure of the solvation shells.
Interaction Energies: The simulations can quantify the energetic contributions of van der Waals and electrostatic forces between the dye and the solvent, indicating the strength of the solvation. mdpi.com
Conformational Dynamics: The simulation shows how the dye molecule's conformation (e.g., bond rotations and flexibility) changes in response to the solvent environment. researchgate.net
Understanding these solvent effects is crucial for predicting the dye's solubility and how its color (solvatochromism) might change in different solvents. youtube.com
The performance of this compound in its applications, such as in coatings, plastics, and inks, depends on its interaction with polymer matrices or surfaces. emperordye.comepsilonpigments.com MD simulations can model these complex interfaces to predict compatibility, binding affinity, and the orientation of the dye molecules. mdpi.comresearchgate.net
In these simulations, the system would consist of the dye molecule, a polymer chain or a surface slab, and often solvent molecules. By analyzing the simulation trajectories, researchers can determine:
Binding Energy: The strength of the interaction between the dye and the polymer or surface. A strong binding energy suggests good compatibility and resistance to leaching. mdpi.com
Intermolecular Forces: The specific types of interactions (e.g., hydrogen bonds, π-π stacking, electrostatic interactions) that stabilize the dye within the matrix. researchgate.netnih.gov
Dye Aggregation: Whether the dye molecules tend to disperse uniformly or form aggregates within the polymer, which can affect the color intensity and consistency.
These molecular-level insights are invaluable for designing formulations with optimal dye performance and for understanding the mechanisms of dye adsorption on various substrates. researchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. liverpool.ac.uk A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the chemical structure of a molecule and a specific property or activity (e.g., toxicity, solubility, color fastness). nih.gov
For a dye like this compound, a QSAR model could be developed to predict a property of interest without the need for extensive laboratory testing. The process involves:
Data Collection: Assembling a dataset of structurally similar dyes with known experimental values for the target property.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies from DFT) properties.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is created that links the descriptors to the observed property. nih.gov
Validation: The model's predictive power is rigorously tested to ensure its reliability.
While specific QSAR studies focused solely on this compound are not prominent in the literature, the methodology could be applied to predict its performance characteristics or toxicological profile by comparing it to a database of other azo dyes. Such models are powerful tools in the early stages of dye design and safety assessment, allowing for the screening of new structures with desired properties. qsardb.org
Future Research Directions and Unexplored Avenues for Solvent Red 124
Development of Sustainable Synthetic Routes and Green Chemistry Approaches
The traditional synthesis of azo dyes often involves diazotization and coupling reactions that may use harsh acids, low temperatures, and potentially hazardous intermediates. tandfonline.comchemrevlett.com Future research must prioritize the development of environmentally benign synthetic pathways that align with the principles of green chemistry.
Promising research directions include:
Microwave-Assisted Synthesis: This technique offers rapid, catalyst-free synthesis of azo dyes in minutes. nih.gov Studies on related compounds have demonstrated high yields (up to 97%) using greener solvent systems like ethanol-water mixtures, significantly reducing reaction times and energy consumption. nih.gov Applying this method to Solvent Red 124 could offer a scalable and efficient alternative to conventional batch processing.
Solvent-Free Mechanochemistry: Grinding reactions, conducted at room temperature without any solvent, represent a significant leap in sustainable synthesis. The use of reusable solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) or nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2), has proven effective for other azo dyes. tandfonline.comrsc.org These methods eliminate toxic solvent waste, simplify product isolation, and allow for easy catalyst recovery and reuse. rsc.org
Aqueous Synthesis: Exploring water as a primary solvent is a cornerstone of green chemistry. tandfonline.com Research into developing catalytic systems, such as CuI-graphene nanocomposites, that are effective in aqueous solutions could drastically improve the environmental profile of the synthesis process for this compound. tandfonline.com
Table 1: Comparison of Synthetic Routes for Azo Dyes
| Synthetic Method | Key Advantages | Typical Conditions | Potential for this compound |
|---|---|---|---|
| Traditional Diazotization | Well-established, high-yield | Low temperature, strong acids, liquid solvents | Current standard, but with environmental drawbacks. |
| Microwave-Assisted | Extremely rapid (minutes), high energy efficiency, reduced solvent use nih.gov | Elevated temperature/pressure in sealed vessel, often uses greener solvents (e.g., EtOH/H₂O) nih.gov | High potential for rapid, scalable, and cleaner production. |
| Mechanochemistry (Grinding) | Solvent-free, room temperature, simple work-up, reusable catalyst rsc.orgresearchgate.net | Grinding of solid reagents with a solid catalyst (e.g., nano-γ-Al2O3/Ti(IV)) | Excellent potential for minimizing waste and energy, aligning with green chemistry principles. |
| Aqueous Catalysis | Utilizes non-toxic, non-flammable water as solvent tandfonline.com | Room temperature, requires a water-tolerant catalyst (e.g., CuI-graphene) tandfonline.com | Ideal for sustainability if an effective catalytic system can be developed. |
Integration into Novel Functional Materials and Smart Systems
Beyond its traditional use as a colorant, the molecular structure of this compound holds potential for integration into advanced functional materials. Azo compounds are known for their responsive nature, making them prime candidates for "smart" systems.
Unexplored applications include:
Smart Textiles and Chemical Sensors: The chromophoric azo group can be sensitive to its chemical environment. Research could focus on incorporating this compound into textile matrices to create vapochromic sensors, which change color upon exposure to specific volatile organic compounds (VOCs). mdpi.com This could lead to wearable sensors for monitoring environmental or occupational exposure to solvents. mdpi.commdpi.com The development of fabrics with thermochromic (temperature-responsive) or photochromic (light-responsive) properties is another promising avenue. nanobioletters.commeghmaniglobal.com
Nonlinear Optical (NLO) Materials: Azo dyes are known to possess significant third-order nonlinear optical properties, which are crucial for applications in optical switching and data processing. tandfonline.comaip.org Future work could involve embedding this compound at high concentrations in polymer films and measuring its nonlinear refractive index and susceptibility. tandfonline.comaip.org Tailoring the molecular structure could further enhance these properties for use in advanced photonic devices.
Functional Polymer Composites: The interaction between this compound and various polymer matrices is a key area for investigation. By understanding how the dye affects the optical and mechanical properties of polymers, it may be possible to create composites with specific light-filtering capabilities or enhanced durability. Modeling the relationship between dye concentration and the complex refractive index of the polymer can pave the way for reverse-engineering materials with precisely tailored optical characteristics. mdpi.com
Table 2: Potential Functional Applications for this compound
| Application Area | Underlying Principle | Required Properties of this compound |
|---|---|---|
| Smart Textile Sensors | Vapochromism / Solvatochromism mdpi.com | Reversible color change in response to solvent vapors; high stability on fabric substrate. |
| Nonlinear Optical (NLO) Devices | High third-order optical susceptibility (χ(3)) of the azo π-electron system aip.org | Large nonlinear refractive index; good processability into films; thermal stability. |
| Optical Filtering Polymers | Light absorption characteristics of the azo chromophore | Tunable absorption spectrum; high compatibility and dispersibility in polymer matrix. mdpi.com |
| Security Inks | Unique spectral properties | Strong fluorescence or specific response to certain wavelengths of light for anti-counterfeiting. |
Exploration of Advanced Remediation Technologies and Circular Economy Concepts
The presence of azo dyes in industrial effluents is a significant environmental concern. Developing efficient and sustainable methods for the removal and degradation of this compound is critical. Furthermore, applying circular economy principles can transform waste streams into valuable resources.
Future research should focus on:
Advanced Oxidation Processes (AOPs): AOPs are highly effective at mineralizing recalcitrant organic pollutants. mdpi.com Technologies such as photocatalysis (e.g., UV/H₂O₂), ozonation, and Fenton-based reactions generate highly reactive hydroxyl radicals that can break the stable azo bond and aromatic rings of this compound, leading to its complete degradation. researchgate.netsemanticscholar.org
Novel Adsorption Systems: The use of low-cost, high-efficiency adsorbents offers a sustainable approach to dye removal. iwaponline.com Research into bio-based adsorbents derived from agricultural waste (e.g., sugarcane bagasse, coconut husks) or specialized polymers like magnetic cyclodextrins could provide effective and regenerable systems for capturing this compound from wastewater. nih.govtandfonline.comfeiic.org
Bioremediation: Utilizing microbial consortia of bacteria or fungi presents an eco-friendly pathway for dye degradation. umn.edumdpi.com Identifying specific microorganisms capable of cleaving the azo bond in this compound under microaerophilic or aerobic conditions could lead to cost-effective biological treatment systems. nih.govmdpi.com
Circular Economy Models: True sustainability requires moving beyond simple removal to a circular model. This involves designing adsorption systems where both the adsorbent and the dye can be recovered. researchgate.net The regenerated adsorbent can be reused, while the recovered this compound could potentially be repurposed, closing the loop and minimizing waste. nih.govhkrita.com Another approach involves modifying dyeing processes to enable the direct reuse of the dyebath for subsequent batches, drastically reducing water consumption and effluent generation. hkrita.com
Table 3: Comparison of Remediation Technologies for Azo Dyes
| Technology | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Advanced Oxidation (AOPs) | Generation of hydroxyl radicals to mineralize the dye mdpi.com | High efficiency, complete degradation of pollutants | High energy consumption, potential formation of byproducts |
| Adsorption | Binding of dye molecules to the surface of an adsorbent material frontiersin.org | Simplicity, high efficiency, potential for adsorbent regeneration and dye recovery iwaponline.comnih.gov | Generation of solid waste if not regenerated, requires proper disposal |
| Bioremediation | Microbial enzymes break down the azo bond and aromatic structure umn.edu | Low cost, environmentally friendly, potential for complete mineralization | Slow process, requires specific microbial strains and conditions nih.gov |
Deeper Mechanistic Understanding through Multiscale Modeling and Experimental Validation
A fundamental understanding of how this compound behaves at a molecular level is crucial for optimizing its performance in new applications and predicting its environmental fate. Multiscale modeling, which bridges molecular-level interactions with macroscopic properties, is a powerful tool for achieving this insight.
Key research avenues include:
Modeling of Photodegradation Pathways: The long-term stability of dyes is critical. Multiscale modeling can be used to simulate the photochemical degradation process of this compound. Quantum mechanics (DFT and TD-DFT) can predict excited state properties and initial bond-breaking events, while molecular dynamics (MD) can simulate the subsequent interactions with a solvent or polymer matrix. nih.gov
Experimental Validation: Computational models are only as good as their experimental validation. Future research must integrate predictive modeling with advanced analytical techniques. For instance, the degradation products predicted by simulation can be compared against experimental results from techniques like Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography–Mass Spectrometry (GC-MS) to refine and validate the degradation models. researchgate.net This iterative cycle of prediction and validation will accelerate the discovery and optimization of new technologies involving this compound.
Q & A
Q. What are the key physicochemical properties of Solvent Red 124 critical for its application in experimental settings?
this compound is characterized by its solubility profile (e.g., 10 g/L in ethanol, 300 g/L in 1-methoxy-2-propanol), thermal stability (A-grade stability up to 200°C for 1 minute), and lightfastness (5.0–7.0 depending on the study) . Methodologically, researchers should validate these properties using techniques like UV-Vis spectroscopy (for concentration quantification), thermogravimetric analysis (TGA) for thermal stability, and accelerated weathering tests for lightfastness. Cross-referencing solubility data with solvent polarity indices can enhance experimental reproducibility.
Q. How is this compound characterized in research studies to confirm purity and structural integrity?
High-performance liquid chromatography (HPLC) is recommended for purity analysis, while nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm structural integrity . Elemental analysis (C, H, N) and mass spectrometry (MS) should supplement these methods. Detailed experimental protocols must be documented to adhere to reproducibility standards, as emphasized in journal guidelines like the Beilstein Journal of Organic Chemistry .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices like polymer blends or environmental samples?
Spectrophotometric methods (e.g., UV-Vis at λmax ≈ 500 nm) are cost-effective for routine quantification. For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher specificity and sensitivity . Sample preparation should include solvent extraction (using MEK or ethyl acetate) followed by filtration to minimize matrix interference .
Advanced Research Questions
Q. How can researchers design experiments to assess the thermal degradation kinetics of this compound under varying conditions?
Utilize thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under inert and oxidative atmospheres to model degradation kinetics. Differential scanning calorimetry (DSC) can identify phase transitions. Data analysis should employ the Arrhenius equation and Flynn-Wall-Ozawa isoconversional methods to calculate activation energies . Ensure statistical validation through triplicate runs and ANOVA to account for variability.
Q. What methodologies are recommended to resolve discrepancies in reported solubility and stability data for this compound across different studies?
Discrepancies in solubility (e.g., 10 vs. 50 g/L in ethanol) may arise from differences in solvent purity or measurement protocols. Researchers should replicate experiments using standardized solvents (e.g., HPLC-grade) and controlled humidity/temperature. Cross-validate findings via interlaboratory studies and meta-analyses of published data, prioritizing primary sources over vendor specifications .
Q. How can response surface methodology (RSM) be applied to optimize the synthesis parameters of this compound for enhanced yield and performance?
Employ a Box-Behnken design (BBD) to evaluate factors like reaction temperature, pH, and ligand-to-metal ratio. Use a three-level factorial design with central composite rotatable points to model nonlinear relationships. Optimize responses (yield, absorbance intensity) using desirability functions and confirm predictions with validation experiments .
Q. What statistical approaches should be employed when analyzing dose-response relationships in this compound’s photostability studies?
Apply multiple linear regression to correlate light exposure duration (UV intensity) with degradation rates. Use Kaplan-Meier survival analysis for censored data (e.g., incomplete degradation). Robustness testing via bootstrapping or Monte Carlo simulations can address small sample sizes .
Q. How do variations in solvent polarity and hydrogen bonding capacity affect the aggregation behavior of this compound in solution-phase applications?
Solvent polarity (e.g., Hansen solubility parameters) directly influences aggregation. Use dynamic light scattering (DLS) to monitor particle size distribution in solvents like 2-ethoxyethanol (polar) vs. toluene (nonpolar). Correlate results with computational models (e.g., COSMO-RS) to predict solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
